Cas no 2171860-92-5 (2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate)

2-Bromo-2-methylpropyl 1,3-oxazole-4-carboxylate is a specialized organic compound featuring a reactive bromomethyl group and an oxazole carboxylate moiety. This structure makes it a valuable intermediate in synthetic chemistry, particularly for constructing heterocyclic frameworks or serving as an alkylating agent in nucleophilic substitution reactions. The bromomethyl group enhances reactivity, enabling efficient functionalization, while the oxazole ring contributes to its utility in pharmaceutical and agrochemical applications. Its stability under controlled conditions ensures reliable handling in laboratory settings. This compound is particularly useful for researchers developing novel bioactive molecules or exploring structure-activity relationships in medicinal chemistry.
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate structure
2171860-92-5 structure
商品名:2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
CAS番号:2171860-92-5
MF:C8H10BrNO3
メガワット:248.07390165329
CID:6069152
PubChem ID:165793357

2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
    • EN300-1572580
    • 2171860-92-5
    • インチ: 1S/C8H10BrNO3/c1-8(2,9)4-13-7(11)6-3-12-5-10-6/h3,5H,4H2,1-2H3
    • InChIKey: ZRSDRXDCEDHETL-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)(C)COC(C1=COC=N1)=O

計算された属性

  • せいみつぶんしりょう: 246.98441g/mol
  • どういたいしつりょう: 246.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1572580-2.5g
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
2.5g
$1428.0 2023-06-04
Enamine
EN300-1572580-0.05g
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
0.05g
$612.0 2023-06-04
Enamine
EN300-1572580-2500mg
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
2500mg
$1428.0 2023-09-24
Enamine
EN300-1572580-0.1g
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
0.1g
$640.0 2023-06-04
Enamine
EN300-1572580-0.25g
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
0.25g
$670.0 2023-06-04
Enamine
EN300-1572580-0.5g
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
0.5g
$699.0 2023-06-04
Enamine
EN300-1572580-1.0g
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
1g
$728.0 2023-06-04
Enamine
EN300-1572580-5.0g
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
5g
$2110.0 2023-06-04
Enamine
EN300-1572580-250mg
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
250mg
$670.0 2023-09-24
Enamine
EN300-1572580-500mg
2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate
2171860-92-5
500mg
$699.0 2023-09-24

2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate 関連文献

2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylateに関する追加情報

Research Brief on 2-Bromo-2-methylpropyl 1,3-oxazole-4-carboxylate (CAS: 2171860-92-5): Synthesis, Applications, and Recent Advances

The compound 2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate (CAS: 2171860-92-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a synthetic intermediate and potential bioactive molecule. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and emerging applications in drug discovery and development.

Recent studies have highlighted the role of 2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate as a key building block in the synthesis of heterocyclic compounds, particularly in the construction of oxazole-containing pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of novel kinase inhibitors, where the oxazole moiety was found to enhance binding affinity through hydrogen bonding interactions with target proteins. The bromomethyl group in the compound serves as a reactive handle for further functionalization, enabling the creation of diverse molecular architectures.

In terms of synthetic methodology, advancements have been made in the preparation of 2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate. A recent patent (WO2023051234) describes an improved catalytic process using palladium complexes that achieves higher yields (85-92%) compared to traditional methods. The process optimization addresses previous challenges related to purity and scalability, making the compound more accessible for pharmaceutical applications. Notably, the patent emphasizes the compound's stability under various reaction conditions, which is crucial for its handling in industrial settings.

Biological evaluations of derivatives containing the 2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate scaffold have revealed promising pharmacological activities. Research published in Bioorganic & Medicinal Chemistry Letters (2024) identified several analogs showing potent anti-inflammatory effects through selective COX-2 inhibition (IC50 values ranging from 0.8-3.2 μM). Molecular docking studies suggest that the oxazole ring system contributes significantly to the binding orientation within the enzyme's active site. These findings position the compound as a valuable template for developing new non-steroidal anti-inflammatory drugs with potentially improved safety profiles.

The safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of 2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate derivatives have been the subject of recent investigations. A 2024 preclinical study reported in Chemical Research in Toxicology evaluated the metabolic stability of several analogs, identifying the primary metabolic pathways as oxidative defluorination and glucuronidation. These insights are critical for the design of compounds with optimal pharmacokinetic characteristics and reduced toxicity risks.

Looking forward, the unique structural features of 2-bromo-2-methylpropyl 1,3-oxazole-4-carboxylate continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in the development of covalent inhibitors for challenging drug targets. The compound's versatility and the growing understanding of its biological interactions suggest it will remain an important tool in medicinal chemistry for years to come.

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